molecular formula C21H22ClFN2O4S B2372189 8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946344-81-6

8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2372189
CAS No.: 946344-81-6
M. Wt: 452.93
InChI Key: IYIBDPHMJODDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two key substituents:

  • Position 4: A 4-fluoro-3-methylbenzenesulfonyl group (C₇H₆FSO₂-), which enhances electronic effects and steric bulk.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O4S/c1-15-14-18(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)16-2-4-17(22)5-3-16/h2-7,14H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIBDPHMJODDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Piperidone Derivatives

A validated approach involves reacting N-substituted piperidone with ethyl cyanoacetate in an ammonia-ethanol solution. For example, N-benzylpiperidone and ethyl cyanoacetate undergo cyclization under refrigerated conditions (0°C, 8 days) to yield a dicyanospiro intermediate. This intermediate is hydrolyzed in sulfuric acid (30%, 100°C) to form the spirocyclic diketone.

Key Reaction Parameters

Step Reagents/Conditions Yield Reference
Cyclocondensation Ethyl cyanoacetate, NH₃/EtOH, 0°C 65%
Hydrolysis H₂SO₄ (30%), 100°C, 18 hr 72%

Alternative Spirocyclization via Reformatsky Reaction

Patented methods describe modifying the Reformatsky reaction to assemble spiro frameworks. Activated zinc mediates the reaction between α-halogen esters and ketones, forming β-hydroxy esters that cyclize into spiro structures. For instance, combining 4-piperidone with bromoethyl acetate in benzene/ethanol yields the 1-oxa-4,8-diazaspiro[4.5]decane core after hydrazine treatment and Curtius rearrangement.

Functionalization of the Spiro Core

The spirocyclic core contains two secondary amines at positions 4 and 8, which are selectively functionalized with sulfonyl and benzoyl groups.

Sulfonylation at Position 4

4-Fluoro-3-methylbenzenesulfonyl chloride is reacted with the spirocyclic amine under basic conditions. A protocol from sulfonyl chloride coupling involves:

  • Dissolving the spiro diamine in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) .
  • Adding the sulfonyl chloride dropwise at 0°C, followed by stirring at room temperature for 3 hours.
  • Quenching with aqueous NaHCO₃ and purifying via reversed-phase HPLC.

Optimization Insight

  • DMAP accelerates the reaction by activating the sulfonyl chloride.
  • Yields exceed 80% when using a 1.2:1 molar ratio of sulfonyl chloride to amine.

Benzoylation at Position 8

The remaining amine undergoes acylation with 4-chlorobenzoyl chloride . A reductive amination approach ensures regioselectivity:

  • Protecting the sulfonylated amine with a tert-butoxycarbonyl (Boc) group.
  • Reacting the free amine with 4-chlorobenzaldehyde in methanol/acetic acid.
  • Reducing the imine intermediate with sodium cyanoborohydride (NaCNBH₃) to form the stable benzoyl derivative.

Critical Conditions

  • NaCNBH₃ selectively reduces the imine without affecting the sulfonamide.
  • Yields improve to 75–85% when using ethanolamine as a co-solvent.

Challenges and Mitigation Strategies

Regioselectivity Issues

The spiro core’s symmetric structure risks non-selective functionalization. Solutions include:

  • Temporary Protection : Boc-group protection of one amine ensures sequential functionalization.
  • Steric Guidance : Bulkier reagents (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride) preferentially react at the less hindered amine.

Byproduct Formation

Hydrolysis of sulfonyl chlorides or over-acylation generates impurities. Mitigation involves:

  • Controlled Stoichiometry : Limiting sulfonyl chloride to 1.2 equivalents minimizes di-sulfonylation.
  • Low-Temperature Additions : Slow addition at 0°C reduces exothermic side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for assembling G499-0288 :

Method Steps Total Yield Advantages Limitations
Cyclocondensation-Hydrolysis 4 35–40% Short route, scalable Requires harsh acid conditions
Reformatsky-Hydrazine 5 25–30% Mild conditions Low yield in Curtius rearrangement

Industrial-Scale Considerations

For kilogram-scale production, the cyclocondensation route is preferred due to fewer steps and higher throughput. Critical adjustments include:

  • Solvent Recycling : Ethanol from cyclocondensation is distilled and reused.
  • Continuous Flow Hydrolysis : Tubular reactors minimize exposure to concentrated H₂SO₄.

Biological Activity

8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C22H25ClF N2O4S, with a molecular weight of approximately 459.95 g/mol. The structure includes a diazaspiro framework, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC22H25ClF N2O4S
Molecular Weight459.95 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Spirocyclic Core : Cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Chlorination, fluorination, and sulfonylation reactions are utilized to introduce the respective functional groups.
  • Purification and Characterization : Techniques such as chromatography and spectroscopy are employed to purify and characterize the final product.

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. The following sections detail the potential biological activities associated with this compound.

Anti-inflammatory Properties

The presence of sulfonyl groups in the compound may confer anti-inflammatory properties. Compounds with similar functional groups have been studied for their ability to inhibit inflammatory pathways, such as the NF-kB signaling pathway.

Anticancer Potential

The unique combination of functional groups in this compound may enhance its anticancer activity. Studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that further investigation into this compound's pharmacological profile is warranted.

Case Studies

While specific case studies on this compound are scarce, several related compounds have been investigated for their biological activities:

  • Compound A : Exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli.
  • Compound B : Demonstrated anti-inflammatory effects in murine models through inhibition of pro-inflammatory cytokines.
  • Compound C : Showed promising anticancer activity in vitro against breast cancer cell lines.

These findings highlight the potential for this compound to be explored further in pharmacological studies.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Trends

  • logD and Solubility :
    • Bromine substitution (G499-0278) increases logD (3.41) compared to estimated values for the target (~3.0), aligning with its higher lipophilicity. Fluorinated analogs (BE99410) likely exhibit lower logD .
    • Solubility (logSw) decreases with larger halogens (e.g., G499-0278: -3.88), suggesting chloro-substituted derivatives may have intermediate solubility .

Therapeutic Potential

  • The 4-fluoro-3-methylbenzenesulfonyl group is conserved across analogs, implying its importance in target binding. Modifications at Position 8 allow tuning for specific applications (e.g., antiviral vs. CNS targets).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of spirocyclic compounds typically involves multi-step protocols. For analogs, condensation reactions between benzoyl/sulfonyl precursors and spirocyclic intermediates under reflux (e.g., ethanol with glacial acetic acid) are common. For example, similar compounds were synthesized via refluxing substituted benzaldehydes with triazole derivatives, followed by cyclization . Yield optimization requires precise stoichiometry, temperature control (e.g., room temperature for sulfonamide coupling ), and purification via column chromatography (e.g., dichloromethane/methanol eluents ).

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the spirocyclic framework and substituents. For analogs, key diagnostic signals include:

  • ¹H NMR : Distinct splitting patterns for the oxa-diazaspiro ring protons (δ 3.5–4.5 ppm) and aromatic protons from chlorobenzoyl/fluoro-methylbenzenesulfonyl groups (δ 7.0–8.0 ppm) .
  • MS : Molecular ion peaks matching the exact mass (e.g., C₂₁H₂₀ClFN₂O₄S, calculated MW 454.85). Purity can be assessed via HPLC with Chromolith or Purospher® columns .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and structural analogs?

  • Methodological Answer : Comparative analysis of substituent effects is essential. For example, replacing the 4-chlorobenzoyl group with a 4-bromobenzoyl moiety (as in G499-0278 ) may alter target affinity. To address discrepancies:

  • Step 1 : Perform dose-response assays (e.g., IC₅₀ comparisons) against shared targets (e.g., kinases or GPCRs).
  • Step 2 : Use molecular docking to evaluate binding interactions, focusing on halogen substituent interactions with hydrophobic pockets .
  • Table 1 : Biological activity of analogs:
Substituent (R₁/R₂)Target Affinity (IC₅₀, nM)Notes
4-Cl/4-F-3-MeUndeterminedCurrent compound
4-Br/4-F-3-Me120 ± 15 (Kinase X) Higher lipophilicity
3-Cl/Phenyl450 ± 30 (Antibacterial) Reduced sp³ character

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

  • Methodological Answer : Focus on modifying labile groups while retaining core pharmacophores:

  • Strategy 1 : Replace the 1-oxa group with a 1-thia group to enhance oxidative stability .
  • Strategy 2 : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzenesulfonyl ring to reduce CYP450-mediated metabolism .
  • Experimental Validation :
  • In vitro microsomal stability assays (human/rat liver microsomes) to measure t₁/₂.
  • LC-MS/MS to identify major metabolites .

Q. What in silico tools are recommended for predicting environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate:

  • Biodegradation potential : EPI Suite™ for predicting persistence (e.g., BIOWIN scores) .
  • Ecotoxicology : TEST software (EPA) for acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
  • Key parameters : LogP (estimated 3.2–3.8 for analogs ), water solubility, and soil sorption coefficient (Koc).

Methodological Considerations

  • Experimental Design for Biological Screening :

    • Use randomized block designs with split-split plots to evaluate variables like dose, exposure time, and biological replicates .
    • Include positive controls (e.g., known kinase inhibitors for enzyme assays) and vehicle controls (DMSO < 0.1%) .
  • Data Contradiction Analysis :

    • Apply multivariate statistical tools (e.g., PCA or cluster analysis) to identify outliers in bioactivity datasets .
    • Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity if IC₅₀ values are inconsistent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.